![molecular formula C16H15BrO3 B6315954 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane CAS No. 173427-53-7](/img/structure/B6315954.png)
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the formula C₁₆H₁₅BrO₃. It has a molecular weight of 335.193 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15BrO3/c17-15-7-6-13 (10-14 (15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Aplicaciones Científicas De Investigación
Drug Design and Delivery
This compound is considered for its potential in drug design and delivery systems. Its structure allows for the creation of boron-carriers suitable for neutron capture therapy . This therapy is a type of cancer treatment that targets tumors on a cellular level, providing a high degree of precision in destroying cancer cells while sparing healthy tissue.
Synthesis of Organic Compounds
As a reactive molecule with an aromatic hydrocarbon group and a dioxolane ring, it serves as an intermediate in the synthesis of various organic compounds . Its reactivity can be harnessed to create complex molecules for pharmaceuticals and materials science.
Antimicrobial Applications
Research suggests that compounds like 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane exhibit antimicrobial activity against a range of bacteria and fungi . This opens up possibilities for its use in developing new antimicrobial agents.
Chemical Research and Development
In R&D, this compound can be used to study chemical reactions, such as Grignard reactions, due to its bromine atom and carbonyl group . Understanding these reactions can lead to advancements in synthetic chemistry techniques.
Neuroscience Research
Boron-containing compounds are explored for their potential in neuroscience, particularly in the development of agents that can cross the blood-brain barrier for treating neurological disorders .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromo-5-phenylmethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZYIWHDWNAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

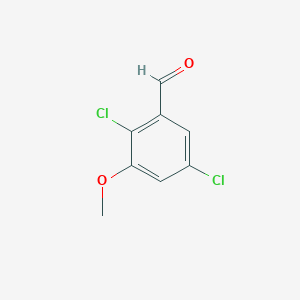
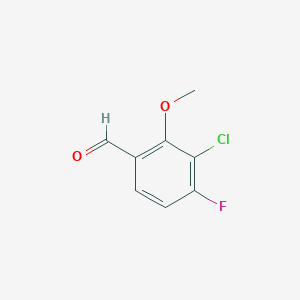


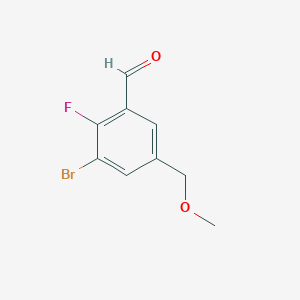
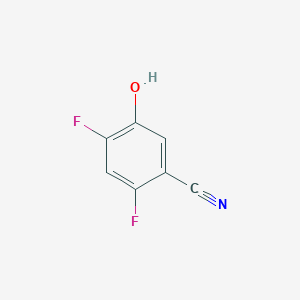
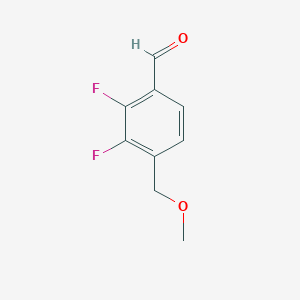


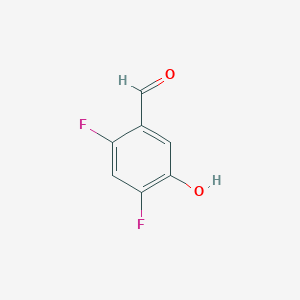

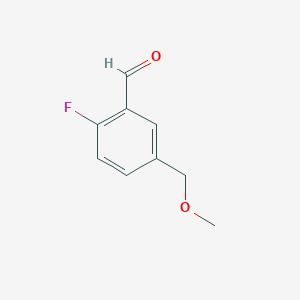

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)